molecular formula C10H24Cl2N2 B1424113 N-Butyl-N-methyl-4-piperidinamine dihydrochloride CAS No. 1220035-47-1

N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Cat. No.: B1424113
CAS No.: 1220035-47-1
M. Wt: 243.21 g/mol
InChI Key: TZFJWPCNYHVPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-N-methyl-4-piperidinamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-N-methyl-4-piperidinamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butyl-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJWPCNYHVPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: A Methodological Framework for Determining the Aqueous and Ethanolic Solubility Profile of N-Butyl-N-methyl-4-piperidinamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. N-Butyl-N-methyl-4-piperidinamine dihydrochloride, as a small molecule amine salt, is expected to exhibit significant solubility in polar protic solvents, yet its precise behavior in water versus ethanol is crucial for applications ranging from purification and crystallization to dosage form development. This guide presents a comprehensive methodological framework for characterizing this solubility profile. We move beyond a simple data sheet to provide the underlying principles, detailed experimental protocols, and data analysis strategies required for a thorough investigation. This document serves as a practical blueprint for researchers to generate a robust and reliable solubility dataset, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a diamine salt, a structural class with significant potential in medicinal chemistry. The presence of two hydrochloride salts dramatically influences its physicochemical properties compared to its free base form. The primary amine and the tertiary amine on the piperidine ring will have distinct pKa values, leading to complex pH-dependent behavior in aqueous solutions. Understanding its solubility in two common, pharmaceutically relevant solvents—water and ethanol—is a foundational step in its development pathway.

  • Aqueous Solubility is a direct indicator of bioavailability for oral dosage forms and is essential for developing parenteral formulations.

  • Ethanolic Solubility is critical for purification processes (recrystallization), formulation of liquid oral solutions, and as a potential co-solvent system to enhance the solubility of other excipients.

This guide will detail a scientifically sound approach to quantify and compare these solubility profiles, emphasizing the causality behind our experimental choices.

Theoretical Foundations: Predicting Solubility Behavior

The dissolution of a salt like N-Butyl-N-methyl-4-piperidinamine dihydrochloride is governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions.

  • Lattice Energy: The strength of the ionic bonds holding the crystal together. For a dihydrochloride salt, this energy is substantial.

  • Solvation Energy: The energy released when solvent molecules surround the ions. This is driven by ion-dipole interactions.

Water vs. Ethanol as Solvents:

PropertyWater (H₂O)Ethanol (C₂H₅OH)Rationale and Impact on Solubility
Dielectric Constant (25°C) ~80.1~24.5Water's high dielectric constant is exceptionally effective at shielding the positive (piperidinium) and negative (chloride) ions from each other, favoring dissolution. Ethanol is significantly less effective, which suggests lower solubility.
Hydrogen Bonding Strong H-bond donor & acceptorH-bond donor & acceptorBoth solvents can solvate the chloride ions (via H-bond donation) and the protonated amine centers (via H-bond acceptance). Water's smaller size and higher density of H-bonding sites typically lead to a more stable and extensive solvation shell.
Polarity Highly PolarPolarBoth are polar protic solvents capable of solvating ions. However, water's superior polarity and dielectric properties make it a fundamentally stronger solvent for ionic compounds.

Based on these principles, we hypothesize that N-Butyl-N-methyl-4-piperidinamine dihydrochloride will be significantly more soluble in water than in ethanol. The experimental protocols outlined below are designed to precisely quantify this difference.

Experimental Design: A Validating Workflow

Our approach is centered on the Equilibrium Shake-Flask Method , a gold-standard technique for determining thermodynamic solubility. This method ensures that the solution has reached a true equilibrium with the solid phase, providing a reliable and reproducible measurement. We will complement this with a temperature-dependence study to build a more complete profile.

The overall experimental workflow is visualized below.

G start Start: Compound & Solvents Prepared prep Add Excess Solid to Vials (Water & Ethanol Batches) start->prep Weigh Compound protocol protocol sample Extract Supernatant protocol->sample Allow Solid to Settle analysis analysis data_proc Compile Data & Repeat at Different Temperatures analysis->data_proc Calculate Solubility (mg/mL) end_node End: Complete Solubility Profile prep->protocol Equilibrate at Controlled Temp (e.g., 25°C, 48h with agitation) filter filter sample->filter Filter through 0.22µm Syringe Filter (Crucial to remove solids) filter->analysis Quantify Concentration (e.g., HPLC-UV) data_proc->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocols

Protocol 4.1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in water and ethanol at a controlled temperature (e.g., 25°C).

Materials:

  • N-Butyl-N-methyl-4-piperidinamine dihydrochloride (solid, purity >99%)

  • Deionized Water (Type 1)

  • Ethanol (Anhydrous, ACS grade)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector (or other suitable analytical instrument)

Procedure:

  • Preparation: Add an excess amount of the solid compound to several vials for each solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point would be ~100 mg in 5 mL of solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation (e.g., 150 rpm).

    • Expert Insight: The equilibration time is crucial. For many compounds, 24 hours is sufficient, but 48-72 hours is recommended to be certain that a true equilibrium has been reached, especially for compounds that may form hydrates or solvates. A preliminary time-course study can validate the required duration.

  • Sampling: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours in a temperature-controlled bath to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter material and prevent adsorption losses. Collect the clear filtrate into a clean vial.

    • Trustworthiness Check: The filtration step is a common source of error. Using a filter material that does not bind the analyte is essential. A quick validation check by filtering a known standard solution is advisable.

  • Quantification: Prepare a series of dilutions of the filtrate with the appropriate solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration. A pre-established calibration curve is required for accurate quantification.

  • Calculation: The concentration determined from the analysis is the equilibrium solubility, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.

Protocol 4.2: Temperature-Dependent Solubility Profile

Objective: To understand how solubility changes with temperature, which is vital for crystallization and formulation processes.

Procedure:

  • Repeat the entire Shake-Flask protocol (4.1) at a minimum of three different temperatures. For example:

    • Refrigerated: 4°C

    • Room Temperature: 25°C

    • Elevated: 37°C (Physiological Temperature)

  • Plot the resulting solubility (in mg/mL) as a function of temperature (°C) for both water and ethanol on the same graph for direct comparison.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The final results from the proposed experiments would be presented as follows:

Table 1: Equilibrium Solubility of N-Butyl-N-methyl-4-piperidinamine dihydrochloride

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation (SD)
Water4[Experimental Result][Experimental Result]
Water25[Experimental Result][Experimental Result]
Water37[Experimental Result][Experimental Result]
Ethanol4[Experimental Result][Experimental Result]
Ethanol25[Experimental Result][Experimental Result]
Ethanol37[Experimental Result][Experimental Result]

Interpretation:

The data in Table 1 will provide a clear, quantitative answer to the core question. We expect the solubility values in water to be substantially higher than in ethanol across all temperatures. The temperature dependence will reveal whether the dissolution process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature). For most salts, dissolution is endothermic.

The relationship between the molecular interactions and the observed data can be visualized as follows:

G cluster_water cluster_ethanol compound N-Butyl-N-methyl-4-piperidinamine dihydrochloride (Solid Crystal Lattice) solvation_w Strong Ion-Dipole Interaction Efficient Charge Shielding compound->solvation_w Dissolves in solvation_e Weaker Ion-Dipole Interaction Inefficient Charge Shielding compound->solvation_e Dissolves in water Water (Solvent) High Dielectric, Strong H-Bonding water->solvation_w ethanol Ethanol (Solvent) Lower Dielectric, Weaker H-Bonding ethanol->solvation_e result_w High Solvation Energy => HIGH SOLUBILITY solvation_w->result_w Overcomes Lattice Energy result_e Lower Solvation Energy => LOW SOLUBILITY solvation_e->result_e Partially Overcomes Lattice Energy

Caption: Factors influencing solubility in water vs. ethanol.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the complete solubility profile of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in water and ethanol. By adhering to the detailed protocols for equilibrium solubility and temperature dependence, researchers can generate a reliable dataset that is essential for informed decision-making in drug development, from early-stage formulation to process chemistry. The emphasis on the underlying physicochemical principles ensures that the results can be not only measured but also understood in a predictive context.

References

  • Title: Dielectric Constant of Water Source: U.S. Geological Survey URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

An In-depth Technical Guide to the Ionization and pKa Determination of N-Butyl-N-methyl-4-piperidinamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic properties of a drug molecule. For ionizable compounds like N-Butyl-N-methyl-4-piperidinamine dihydrochloride, understanding the degree of ionization at various physiological pH values is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the pKa values of this diprotic basic compound. We delve into the structural basis for its basicity, present a detailed, self-validating protocol for experimental pKa determination via potentiometric titration, discuss the utility of computational prediction methods, and interpret the resulting ionization profile in the context of drug development.

Introduction: The Central Role of pKa in Drug Development

The vast majority of pharmaceutical compounds are weak acids or bases, meaning their charge state is dependent on the pH of their environment. The acid dissociation constant, or pKa, is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms.[1] This equilibrium is paramount in drug development because the charge state of a molecule profoundly influences its behavior:

  • Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and administration.[2]

  • Permeability: The un-ionized, more lipophilic form of a drug is typically better able to cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[3][4]

  • Target Binding: The specific ionization state can be essential for interacting with the target receptor, often through ionic bonds or other electrostatic interactions.[5]

  • Pharmacokinetics (ADME): The overall ADME profile—absorption, distribution, metabolism, and excretion—is directly linked to the pKa-dependent properties of solubility and permeability.[4][5]

Therefore, the accurate determination of pKa values is not merely a routine characterization step but a foundational requirement for rational drug design and lead optimization.[1][3] This guide focuses on N-Butyl-N-methyl-4-piperidinamine, a molecule with two basic centers, to illustrate the principles and methodologies involved.

Physicochemical Profile of N-Butyl-N-methyl-4-piperidinamine

Chemical Structure:

N-Butyl-N-methyl-4-piperidinamine possesses two distinct basic nitrogen atoms, making it a diprotic base:

  • A secondary amine within the piperidine ring.

  • A tertiary amine exocyclic to the ring at the 4-position.

The dihydrochloride salt form indicates that, in a sufficiently acidic environment, both nitrogen atoms are protonated, and the molecule carries a +2 charge.

Basicity and Protonation Sequence:

In polyprotic systems, each ionizable center has its own pKa value.[6] For N-Butyl-N-methyl-4-piperidinamine, we must consider which nitrogen is more basic. Generally, the basicity of amines is influenced by electronic and steric effects. Secondary amines are often slightly more basic than tertiary amines due to better solvation of the protonated form.

  • The piperidine nitrogen (pKa₁) is a secondary cyclic amine. The pKa of piperidine itself is approximately 11.1.

  • The exocyclic nitrogen (pKa₂) is a tertiary amine.

It is expected that the piperidine nitrogen will be the more basic of the two centers. Consequently, during a titration with a strong base, the proton from the less basic tertiary amine will be removed first, followed by the proton from the more basic secondary amine. This means that pKa₁ > pKa₂ . The precise values are determined by the interplay of inductive effects from the alkyl substituents and the overall molecular structure.

The ionization equilibria can be represented as follows, starting from the fully protonated dihydrochloride form (BH₂²⁺):

BH₂²⁺ ⇌ BH⁺ + H⁺ (governed by pKa₂) BH⁺ ⇌ B + H⁺ (governed by pKa₁)

Theoretical Framework: The Henderson-Hasselbalch Equation for Diprotic Bases

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. For a diprotic base and its conjugate acids, two separate equations apply to the different buffering regions:[7][8]

  • For the equilibrium between the dication (BH₂²⁺) and the monocation (BH⁺): pH = pKa₂ + log([BH⁺]/[BH₂²⁺])

  • For the equilibrium between the monocation (BH⁺) and the neutral base (B): pH = pKa₁ + log([B]/[BH⁺])

These equations are the mathematical foundation for interpreting titration data to determine the pKa values.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9] The method involves monitoring the pH of a solution of the analyte as a standardized titrant (in this case, a strong base like NaOH) is added incrementally. The resulting plot of pH versus titrant volume reveals inflection points that correspond to the equivalence points, from which the pKa values can be derived.

Causality-Driven Experimental Protocol

This protocol is designed to be self-validating by incorporating essential calibration and control steps.

Pillar 1: Expertise & Experience (Justification of Choices)

  • Why Potentiometry? It is a direct measure of ion activity (pH) and is less susceptible to interferences from colored or insoluble compounds compared to spectrophotometry.[9] It is the gold standard for compounds with multiple pKas.

  • Why an Inert Atmosphere? Carbon dioxide from the air can dissolve in the basic solution to form carbonic acid, which would react with the NaOH titrant and introduce significant errors, especially when titrating to higher pH values.[9][10] Purging with nitrogen or argon mitigates this.

  • Why Constant Ionic Strength? The pKa is technically dependent on the activity of the ions, not just their concentration.[11] Using a background electrolyte like KCl (0.15 M) maintains a constant ionic strength, ensuring that the measured "apparent pKa" is consistent and reproducible.[10]

  • Why a Second-Derivative Plot? While the pKa can be estimated from the half-equivalence point on the primary titration curve, precisely locating the equivalence points (the steepest part of the curve) can be subjective. Plotting the second derivative of pH with respect to volume (d²pH/dV²) shows a distinct peak at each equivalence point, allowing for a more accurate and objective determination.[12]

Pillar 2: Trustworthiness (Self-Validating System)

StepActionSelf-Validation Check
1pH Meter Calibration Calibrate using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature. The meter must read back the buffer values within ±0.02 pH units.[10]
2Titrant Standardization Titrate the NaOH solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact molarity.
3System Suitability Perform a blank titration (titrating the solvent/electrolyte mixture without the analyte) to ensure there are no interfering species.[9]
4Data Integrity For diprotic systems, the volume of titrant required to go from the first to the second equivalence point should be approximately equal to the volume required to reach the first. (V_eq2 ≈ 2 * V_eq1).[13] This confirms correct peak assignment.

Pillar 3: Detailed Step-by-Step Methodology

  • Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH. Ensure it is carbonate-free.

    • Prepare a 0.15 M KCl solution to be used as the background electrolyte.[10]

    • Calibrate the pH meter with standard buffers (pH 4, 7, 10) at 25 °C.[10]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of N-Butyl-N-methyl-4-piperidinamine dihydrochloride to prepare a solution with a final concentration between 10⁻³ M and 10⁻⁴ M.[9][10]

    • Dissolve the sample in a known volume of the 0.15 M KCl solution.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Begin stirring the solution gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • Purge the headspace of the beaker with an inert gas like nitrogen to prevent CO₂ absorption.[10]

    • Record the initial pH of the solution.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the second equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume.

    • Determine the two equivalence points (V_eq1 and V_eq2) from the peaks of the first derivative plot or the zero crossings of the second derivative plot.

    • Calculate the half-equivalence points:

      • V_half-eq1 = V_eq1 / 2

      • V_half-eq2 = V_eq1 + (V_eq2 - V_eq1) / 2

    • The pKa values are the pH values at these half-equivalence points:[13]

      • pKa₂ = pH at V_half-eq1

      • pKa₁ = pH at V_half-eq2

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (3-point calibration) prep2 Standardize NaOH Titrant (vs. KHP) prep1->prep2 prep3 Prepare Analyte Solution (1 mM in 0.15M KCl) prep2->prep3 titr1 Purge with N2 prep3->titr1 titr2 Add NaOH incrementally titr1->titr2 titr3 Record pH vs. Volume titr2->titr3 titr3->titr2 an1 Plot Titration Curve (pH vs. Volume) titr3->an1 an2 Calculate 1st & 2nd Derivatives an1->an2 an3 Identify Equivalence Points (V_eq1, V_eq2) an2->an3 an4 Determine pKa values at Half-Equivalence Points an3->an4 G pH_axis_start pH < pKa₂ pKa2_node pH ≈ pKa₂ pH_axis_start->pKa2_node pH_74 pH 7.4 (Physiological) pKa2_node->pH_74 pKa1_node pH ≈ pKa₁ pH_74->pKa1_node pH_axis_end pH > pKa₁ pKa1_node->pH_axis_end BH2_2plus BH₂²⁺ (Dication) BH_plus BH⁺ (Monocation) BH2_2plus->BH_plus pKa₂ B_neutral B (Neutral) BH_plus->B_neutral pKa₁

Caption: Ionization states of the diprotic base as a function of pH.

Interpretation at Physiological pH (7.4):

Since both expected pKa values are significantly above 7.4, at physiological pH, both nitrogen atoms will be protonated. The molecule will exist almost exclusively as the dication (BH₂²⁺).

Implications:

  • High Solubility: The fully ionized state at pH 7.4 suggests excellent aqueous solubility, which is advantageous for intravenous formulations. [2]* Low Permeability: The high charge and associated hydrophilicity will likely result in poor passive diffusion across cell membranes. This could limit oral bioavailability and penetration into the central nervous system. [3]* Renal Clearance: Highly water-soluble, charged compounds are often efficiently cleared by the kidneys. [2] These insights, derived directly from the pKa values, are crucial for guiding further development, including formulation strategies (e.g., for oral delivery) or chemical modifications to modulate the pKa and improve the ADME profile.

Conclusion

The determination of pKa values for ionizable drug candidates like N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a cornerstone of pharmaceutical development. This guide has outlined a robust, self-validating framework for the experimental determination of its two pKa values using potentiometric titration, grounded in an understanding of the underlying chemical principles. By combining rigorous experimental data with the high-throughput capabilities of in silico prediction, researchers can build a comprehensive ionization profile of a molecule. This profile is not merely a data point but a critical tool for predicting a drug's physiological behavior, optimizing its properties, and ultimately accelerating its path through the development pipeline.

References

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)
  • Pion. (2023). What is pKa and how is it used in drug development?
  • ACD/Labs.
  • Pearson. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
  • Ho, J., & Coote, M. L. (2021).
  • Ribeiro, A. J. M., & Ramos, M. J. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Columbia University. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions.
  • Rowan Therapeutics. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.
  • Springer Nature. Measurement of Polyamine pK a Values.
  • Avdeef, A. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry.
  • University of Massachusetts Boston. Acid and Base.
  • Chemistry LibreTexts. (2025).
  • Stewart, J. (2021). Chapter 10: Diprotic Buffers. YouTube.
  • Harris, D. C. (2010). Quantitative Chemical Analysis 8th ed. WordPress.com.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray.
  • LookChem. (2023). Cas 13035-19-3, 4-Aminopiperidine.
  • Galian, R. E., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules.

Sources

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of N-Butyl-N-methyl-4-piperidinamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds. Its conformational rigidity and the basic nitrogen atom allow for precise three-dimensional orientation of substituents, facilitating optimal interactions with various biological targets. This guide focuses on a specific subclass: N-Butyl-N-methyl-4-piperidinamine derivatives. We will provide an in-depth review of their synthetic pathways, explore their diverse pharmacological activities as cholinesterase inhibitors, calcium channel blockers, and sigma-1 receptor modulators, and synthesize the current understanding of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

Core Synthetic Strategies: A Pathway to Versatility

The synthesis of N-Butyl-N-methyl-4-piperidinamine derivatives typically follows a modular approach, allowing for extensive diversification. A common and efficient pathway commences with a protected piperidone precursor, such as N-Boc-4-piperidone, which enables controlled, sequential introduction of the desired functional groups.

The general workflow involves three key transformations: reductive amination to install the exocyclic amine, N-alkylation to complete the disubstituted amine, and finally, diversification at the piperidine ring nitrogen after deprotection.

G start N-Boc-4-Piperidone reductive_amination Step 1: Reductive Amination (e.g., with Butylamine, NaBH(OAc)3) start->reductive_amination intermediate1 N-Boc-N'-butyl-4-aminopiperidine reductive_amination->intermediate1 n_methylation Step 2: N-Methylation (e.g., Eschweiler-Clarke Reaction) intermediate1->n_methylation intermediate2 N-Boc-N'-butyl-N'-methyl-4-aminopiperidine n_methylation->intermediate2 deprotection Step 3: Boc Deprotection (e.g., TFA or HCl) intermediate2->deprotection core_scaffold N-Butyl-N-methyl-4-piperidinamine (Core Scaffold) deprotection->core_scaffold diversification Step 4: N-Diversification (Alkylation, Acylation, etc.) core_scaffold->diversification final_products Target Derivatives diversification->final_products

Caption: General synthetic workflow for N-Butyl-N-methyl-4-piperidinamine derivatives.

Causality in Experimental Design
  • Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate choice.[1] It is stable under the conditions required for reductive amination and N-methylation but can be cleanly removed under acidic conditions without affecting other functional groups.[1][2] This strategy ensures regioselective modification, first at the 4-position and subsequently at the 1-position of the piperidine ring.

  • Reductive Amination: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for the initial reductive amination.[2] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough to not reduce the starting ketone and is effective under weakly acidic conditions, which are ideal for iminium ion formation, leading to higher yields and cleaner reactions.

  • N-Methylation: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and highly effective method for methylating secondary amines.[1] It is a robust, high-yield reaction that avoids the use of alkyl halides, which could lead to over-alkylation and the formation of quaternary ammonium salts.

Experimental Protocol: Synthesis of a Representative Derivative

The following is a representative, step-by-step protocol for synthesizing a 1-benzyl-N-butyl-N-methyl-4-piperidinamine derivative, based on established methodologies.[1][2]

Step 1: Synthesis of tert-butyl 4-(butylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 150 mL of dichloromethane (DCM), add n-butylamine (4.04 g, 55.2 mmol) followed by acetic acid (2.9 g, 50.2 mmol).

  • Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate

  • To the crude product from Step 1, add formaldehyde (37% in water, 6.1 mL, 75.3 mmol) and formic acid (5.8 mL, 150.6 mmol).

  • Heat the mixture to 90°C and stir for 6 hours.

  • Cool to room temperature and carefully basify with 2M aqueous NaOH until pH > 10.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated intermediate.

Step 3: Synthesis of N-butyl-N-methylpiperidin-4-amine

  • Dissolve the product from Step 2 in 50 mL of 1,4-dioxane.

  • Add 50 mL of 4M HCl in 1,4-dioxane and stir at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH. Extract with DCM, dry the organic layer, and evaporate to yield the deprotected core scaffold.

Step 4: Synthesis of 1-benzyl-N-butyl-N-methylpiperidin-4-amine

  • To a solution of the product from Step 3 (5.0 g, 29.4 mmol) in acetonitrile (100 mL), add potassium carbonate (8.1 g, 58.8 mmol) and benzyl bromide (5.5 g, 32.3 mmol).

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue via column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain the final derivative.

Biological Activities and Therapeutic Applications

Derivatives of the N-alkyl-4-aminopiperidine scaffold exhibit a remarkable range of biological activities by interacting with key targets in the central nervous system and other physiological systems.

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a decline in the neurotransmitter acetylcholine (ACh).[3] The cholinergic hypothesis suggests that inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can restore cholinergic function and provide symptomatic relief.[3][4] Piperidine derivatives, structurally similar to the AD drug donepezil, are potent cholinesterase inhibitors.[5][6]

These compounds typically interact with the enzyme's active site via two key domains: the catalytic active site (CAS) and the peripheral anionic site (PAS).[7] The N-benzylpiperidine moiety of donepezil is known to interact with the CAS, providing a template for designing new inhibitors.[7]

G cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE / BuChE (Enzymes) ACh->AChE Hydrolysis (Degradation) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Signal Transmission Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Piperidine_Derivative N-Alkyl-4-Piperidinamine Derivative Piperidine_Derivative->AChE Inhibition

Caption: Mechanism of cholinesterase inhibitors in the cholinergic synapse.

Quantitative Data on Cholinesterase Inhibition

Compound ClassTargetIC50 (µM)SelectivityReference
Arecoline-4-thiazolidinone-piperidineAChE6.62AChE selective[3]
Arecoline-4-thiazolidinone-piperidineBuChE13.78-[3]
N-benzyl-piperidine derivative (4a)AChE2.08Dual inhibitor[5]
N-benzyl-piperidine derivative (4a)BuChE7.41-[5]
Bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55AChE selective[7]
Bis(4-chlorobenzylidene)piperidine-4-oneBuChE17.28Dual inhibitor[7]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

The data indicates that subtle changes to the substituents on the piperidine ring can shift both potency and selectivity between AChE and BuChE.[3][7] This tunability is a key advantage for developing multi-target directed ligands (MTDLs) that can address the complex pathology of AD.[8]

T-Type Calcium Channel Blockade

Low voltage-activated T-type calcium channels are implicated in a variety of physiological processes and pathological conditions, including epilepsy, neuropathic pain, and hypertension.[9][10] Piperidine derivatives have emerged as a novel class of potent and selective T-type calcium channel antagonists.[11][12]

The mechanism involves the physical occlusion of the channel pore, preventing the influx of calcium ions that trigger neuronal firing or smooth muscle contraction. Unlike L-type channel blockers which primarily affect vascular smooth muscle, T-type channel blockers can have more pronounced effects in the central nervous system, making them attractive targets for neurological disorders.[10] The development of these compounds focuses on achieving high selectivity over other channels, particularly the hERG potassium channel, to minimize the risk of cardiac side effects.[11][12]

Sigma-1 Receptor Modulation

The sigma-1 (σ1) receptor is an intracellular chaperone protein involved in regulating ion channels, neurotransmitter release, and cellular survival pathways.[13] It is a key target for neuroprotection, particularly in the context of ischemic injury and neurodegeneration.[14]

Certain piperidine derivatives, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), act as potent σ1 receptor ligands.[14] As an agonist, PPBP has been shown to attenuate the production of nitric oxide (NO) evoked by N-methyl-D-aspartate (NMDA) receptor stimulation.[14] This is significant because excessive NO production is a major contributor to excitotoxic neuronal damage during a stroke. By modulating the coupling of neuronal nitric oxide synthase (nNOS) to its anchoring proteins, these ligands can reduce oxidative and nitrative stress, thereby protecting neurons.

Structure-Activity Relationships (SAR)

The biological activity of N-Butyl-N-methyl-4-piperidinamine derivatives is highly dependent on their chemical structure. SAR studies reveal critical insights into the pharmacophore, guiding the design of more potent and selective molecules.

SAR cluster_SAR Key Pharmacophoric Features Core R1_label R1 (Piperidine N-substituent): - Governs interaction with CAS/PAS in AChE. - N-benzyl or long alkyl chains often enhance potency. - Critical for σ1 and Ca2+ channel activity. R2_label R2 (Exocyclic N-substituents): - N-butyl, N-methyl groups influence lipophilicity and BBB penetration. - Homologation studies show chain length (e.g., n-propyl vs n-butyl) can dramatically alter potency. Ring_label Piperidine Ring: - Provides rigid scaffold. - Introduction of substituents (e.g., fluorine) can reduce basicity and improve selectivity. p1->R1_label   p2->R2_label   p3->Ring_label  

Sources

An In-Depth Technical Guide to N-Butyl-N-methyl-4-piperidinamine Dihydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Butyl-N-methyl-4-piperidinamine dihydrochloride, a disubstituted piperidine derivative. Due to the limited availability of public data on this specific compound, this document emphasizes a practical, field-proven synthetic approach, detailed analytical characterization methods, and an expert analysis of its potential applications based on structurally related molecules.

Chemical Identity and Physicochemical Properties

The core structure of the target compound is a piperidine ring substituted at the 4-position with a tertiary amine bearing both a methyl and a butyl group. The dihydrochloride salt form enhances its solubility in aqueous media, a often desirable property for biological and pharmaceutical research.

IdentifierValue
IUPAC Name N-butyl-N-methylpiperidin-4-amine dihydrochloride
Chemical Formula C₁₀H₂₄N₂Cl₂
Molecular Weight 243.22 g/mol
Canonical SMILES CCCCN(C)C1CCNCC1.Cl.Cl
InChI Key InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)10-5-8-11-9-6-10;;/h10-11H,3-9H2,1-2H3;2*1H
CAS Number Not available

Note: As this compound is not widely documented, a CAS number has not been assigned. The provided identifiers are generated based on its chemical structure.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride can be efficiently achieved through a two-step reductive amination sequence starting from a commercially available protected piperidone. This method offers high yields and excellent control over the introduction of the N-substituents.

Rationale for the Synthetic Strategy

A protecting group strategy using the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is employed to prevent side reactions and ensure selective functionalization at the 4-position. Reductive amination is a robust and widely used method for the formation of C-N bonds.[1] The stepwise introduction of the methyl and butyl groups allows for a controlled synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of N-Butyl-N-methyl-4-piperidinamine (free base)

  • Dissolve the purified tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add butanal (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate, tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate, is then deprotected by dissolving it in a solution of hydrochloric acid in methanol or dioxane.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the solvent in vacuo to yield the crude N-Butyl-N-methyl-4-piperidinamine dihydrochloride.

Step 3: Purification and Salt Formation

  • The crude dihydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • To ensure the formation of the dihydrochloride salt, the free base can be dissolved in a minimal amount of isopropanol and treated with a stoichiometric amount (2.0 eq) of concentrated hydrochloric acid, followed by precipitation with a non-polar solvent like diethyl ether.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination with Methylamine cluster_step2 Step 2: Reductive Amination with Butanal & Deprotection A N-Boc-4-piperidone D tert-butyl 4-(methylamino)piperidine-1-carboxylate A->D 1. MeOH B Methylamine B->D C Sodium Borohydride C->D 2. NaBH4 G tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate D->G 1. CH2Cl2, Acetic Acid E Butanal E->G F Sodium Triacetoxyborohydride F->G 2. NaBH(OAc)3 I N-Butyl-N-methyl-4-piperidinamine dihydrochloride G->I 3. HCl H HCl H->I

Sources

Methodological & Application

Part 1: Synthesis of the Intermediate: N-Butyl-N-methyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of N-Butyl-N-methyl-4-piperidinamine as a Pharmaceutical Intermediate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of N-Butyl-N-methyl-4-piperidinamine, a versatile intermediate for the construction of novel pharmaceutical agents. The strategic incorporation of N-butyl and N-methyl groups on the 4-amino position of the piperidine scaffold offers a nuanced approach to modulating the physicochemical properties of target molecules, such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The piperidine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are integral to therapies targeting the central nervous system (CNS), among other areas.[3][4] Specifically, the 4-aminopiperidine motif is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), including dopamine and sigma receptors, making it a high-value scaffold in the development of treatments for neurological and psychiatric disorders.[5][6][7]

This guide presents a validated, step-by-step synthetic route to N-Butyl-N-methyl-4-piperidinamine from commercially available starting materials. Furthermore, it details a practical application protocol, demonstrating its utility as a key building block in the synthesis of a model compound targeting the dopamine D2/D3 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.[8][9]

The synthesis of N-Butyl-N-methyl-4-piperidinamine is efficiently achieved through a three-stage process commencing with the readily available 4-amino-1-Boc-piperidine. This pathway involves a sequential N-alkylation strategy, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group, ensuring high selectivity and control over the substitution pattern.

Overall Synthetic Workflow

Synthetic_Workflow A 4-Amino-1-Boc-piperidine B tert-Butyl 4-(butylamino)piperidine-1-carboxylate A->B Step 1: Reductive Amination Butyraldehyde, NaBH(OAc)₃ C tert-Butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate B->C Step 2: N-Methylation Formaldehyde, NaBH₃CN D N-Butyl-N-methyl-4-piperidinamine C->D Step 3: Boc Deprotection TFA or HCl

Caption: Proposed synthetic pathway for N-Butyl-N-methyl-4-piperidinamine.

Stage 1: N-Butylation via Reductive Amination

Reductive amination is a robust and highly selective method for forming C-N bonds, effectively minimizing the over-alkylation often seen with direct alkylation using alkyl halides.[10] In this step, the primary amine of 4-amino-1-Boc-piperidine is reacted with butyraldehyde to form an intermediate imine, which is reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is the preferred reducing agent due to its mild nature and high selectivity for imines over carbonyls.[10][11]

Experimental Protocol: Synthesis of tert-Butyl 4-(butylamino)piperidine-1-carboxylate

  • Materials:

    • 4-Amino-1-Boc-piperidine (1.0 eq)

    • Butyraldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-amino-1-Boc-piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per mmol of amine).

    • Add butyraldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may occur.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-butylated product.

Stage 2: N-Methylation

The secondary amine formed in Stage 1 is subsequently methylated. A common and efficient method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent.[12] Alternatively, reductive amination with formaldehyde and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed, offering excellent yields and compatibility with various functional groups.[5]

Experimental Protocol: Synthesis of tert-Butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate

  • Materials:

    • tert-Butyl 4-(butylamino)piperidine-1-carboxylate (1.0 eq)

    • Aqueous Formaldehyde (37% solution, 1.5 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Acetic Acid

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-butylated intermediate (1.0 eq) in anhydrous acetonitrile.

    • Add aqueous formaldehyde (1.5 eq).

    • Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.

    • Remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

Stage 3: Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the piperidine ring nitrogen. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol.[1][13]

Experimental Protocol: Synthesis of N-Butyl-N-methyl-4-piperidinamine

  • Materials:

    • tert-Butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic Acid (TFA) (10 eq) or 4M HCl in Dioxane (10 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution or 2M NaOH

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10 eq) dropwise.

    • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Dissolve the residue in water and basify to pH >10 by the careful addition of 2M NaOH or saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-Butyl-N-methyl-4-piperidinamine. The product may be purified further by distillation under reduced pressure if required.

Data Summary and Analytical Characterization
ParameterValueNotes
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Appearance Colorless to light yellow oilExpected
¹H NMR (CDCl₃) δ ~2.9-2.5 (m, 4H, piperidine CH₂-N), 2.3-2.1 (m, 5H, N-CH₃ & N-CH₂-), ~1.8-1.2 (m, 8H, piperidine CH₂ & butyl CH₂), ~0.9 (t, 3H, butyl CH₃)Predicted chemical shifts.
¹³C NMR (CDCl₃) δ ~60-55 (N-CH₂-butyl), ~50-45 (piperidine C-N), ~40-35 (N-CH₃), ~30-20 (butyl & piperidine CH₂)Predicted chemical shifts.
MS (ESI+) m/z 171.18 [M+H]⁺Expected parent ion.

Part 2: Application in Pharmaceutical Synthesis

The synthesized N-Butyl-N-methyl-4-piperidinamine is a prime building block for creating libraries of compounds targeting CNS receptors. Its secondary amine on the piperidine ring allows for straightforward derivatization, while the N,N-disubstituted 4-amino group serves as a key pharmacophoric element.

Model Application: Synthesis of a Dopamine D2/D3 Receptor Ligand

Derivatives of 4-aminopiperidine are known to exhibit high affinity for dopamine D2 and D3 receptors.[5][8] We present a protocol for an amide coupling reaction, a cornerstone of medicinal chemistry, to synthesize a model antagonist.[14][15]

Application_Workflow cluster_0 Reactants cluster_1 Reagents A N-Butyl-N-methyl-4-piperidinamine D Model Dopamine Receptor Ligand (Amide Product) A->D Amide Coupling DMF, Room Temp B 4-Chlorobenzoic Acid B->D Amide Coupling DMF, Room Temp C EDC, HOBt, DIPEA C->D Amide Coupling DMF, Room Temp

Caption: Amide coupling of the intermediate to form a model therapeutic agent.

Experimental Protocol: Amide Coupling

  • Materials:

    • N-Butyl-N-methyl-4-piperidinamine (1.0 eq)

    • 4-Chlorobenzoic Acid (1.05 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • 5% aqueous LiCl solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add a solution of N-Butyl-N-methyl-4-piperidinamine (1.0 eq) in a small amount of DMF to the reaction mixture.

    • Stir at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer three times with 5% aqueous LiCl solution to remove DMF.

    • Wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Biological Context: Dopamine Receptor Signaling

Dopamine D2 and D3 receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Antagonists of these receptors can modulate downstream signaling pathways, which is the therapeutic mechanism for many antipsychotic medications.

GPCR_Signaling Ligand Dopamine Antagonist Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Binds & Blocks G_Protein G Protein (Gi/o) Receptor->G_Protein Prevents Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition Blocked Second_Messenger cAMP Effector->Second_Messenger Production Maintained Response Cellular Response (Modulation of Neuronal Activity) Second_Messenger->Response

Caption: Simplified overview of an antagonist's effect on a Gi-coupled GPCR pathway.

Part 3: Safety and Handling

N-Butyl-N-methyl-4-piperidinamine is an alkylamine derivative and should be handled with appropriate care. While specific toxicology data is not available, data from analogous piperidine and amine compounds suggest it should be treated as corrosive and potentially toxic.[16][17][18]

Hazard ClassPrecautionary Measures
Corrosive Causes severe skin burns and eye damage. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[17]
Toxic/Harmful May be harmful if swallowed, inhaled, or in contact with skin. Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]
Flammability Piperidine derivatives can be flammable. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.[16]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves, lab coat, and closed-toe shoes.

  • Respiratory Protection: Not typically required if handled in a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[16]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[17]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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  • ResearchGate (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

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Application Note: Scalable Synthetic Routes for N-Butyl-N-methyl-4-piperidinamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride , a critical diamine building block often utilized in the development of GPCR ligands (e.g., CCR5 antagonists, Muscarinic agonists) and CNS-active agents.

While simple in structure, the scalable manufacturing of this molecule requires navigating specific challenges:

  • Steric Hindrance: Reductive amination between a ketone (4-piperidone) and a secondary amine (N-methylbutylamine) is kinetically slower than with primary amines.

  • Regiocontrol: Ensuring the final product is the specific N-butyl-N-methyl isomer without over-alkylation side products.

  • Salt Stoichiometry: Precise formation of the dihydrochloride (2HCl) salt to ensure stability and hygroscopic control.

This protocol utilizes a Titanium(IV)-mediated Reductive Amination followed by acidic deprotection, a route chosen for its high throughput reliability and minimal chromatographic requirements.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the C4-N exocyclic bond. We utilize N-Boc-4-piperidone as the scaffold to prevent N1-alkylation and allow for clean downstream deprotection.

Strategic Choice:

  • Route A (Direct Reductive Amination): Reaction of N-Boc-4-piperidone with N-methylbutylamine.

    • Pros: Convergent, single step to the core skeleton.

    • Cons: Formation of the enamine/iminium species with a secondary amine is sterically hindered.

    • Solution: Use Titanium(IV) isopropoxide as a Lewis acid/dehydrating agent to force iminium formation prior to reduction.

  • Route B (Sequential Alkylation): Reaction with Butylamine followed by methylation.

    • Pros: Primary amine reacts faster.

    • Cons: Requires an extra methylation step (Eschweiler-Clarke or MeI), introducing potential for quaternary ammonium impurities (over-methylation).

Decision: Route A is selected for scalability.[1] The use of Ti(OiPr)₄ makes the reaction pseudo-unimolecular during the reduction phase, suppressing side reactions.

Synthesis Workflow Diagram

SynthesisRoute SM1 N-Boc-4-piperidone (CAS: 79099-07-3) Complex Titanium-Immonium Complex SM1->Complex Ti(OiPr)4, THF RT, 12h SM2 N-Methylbutylamine (CAS: 110-68-9) SM2->Complex Inter Intermediate 1: N-Boc-4-(N-butyl-N-methylamino) piperidine Complex->Inter NaBH4 or STAB MeOH, 0°C Deprotect Deprotection (HCl/Dioxane) Inter->Deprotect 4M HCl in Dioxane Final Target Product: N-Butyl-N-methyl-4-piperidinamine 2HCl Deprotect->Final Precipitation & Drying

Figure 1: Convergent synthetic pathway utilizing Titanium-mediated reductive amination.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of Protected Intermediate)

Objective: Synthesis of tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
N-Boc-4-piperidone 199.25 1.0 Substrate
N-Methylbutylamine 87.16 1.1 Amine Source
Titanium(IV) isopropoxide 284.22 1.25 Lewis Acid / Dehydrant
Sodium Borohydride (NaBH₄) 37.83 1.5 Reducing Agent
THF (Anhydrous) - 10 Vol Solvent

| Methanol | - | 5 Vol | Co-solvent (Reduction) |

Protocol:

  • Complexation: In a dry reactor purged with N₂, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (10 mL/g).

  • Add N-Methylbutylamine (1.1 eq) followed by the neat addition of Titanium(IV) isopropoxide (1.25 eq).

    • Note: The solution will likely turn slightly yellow/orange and become warm.

  • Stirring: Stir the mixture at ambient temperature (20–25°C) for 12–16 hours.

    • Mechanism Check: This long stir time ensures conversion of the ketone to the titanium-immonium species.

  • Reduction: Cool the reaction mixture to 0°C. Dilute with Methanol (5 mL/g).

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

    • Alternative: Sodium Triacetoxyborohydride (STAB) can be used, but NaBH₄ is cheaper and effective after Ti-complexation.

  • Quench: After 2 hours at 0°C, quench by adding water (2 mL/g) dropwise. A heavy white precipitate (TiO₂) will form.

  • Workup: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate to remove organics. Redissolve residue in EtOAc and wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectations: >85% as a pale yellow oil.

    • Purification: Usually sufficiently pure. If not, flash chromatography (DCM/MeOH 95:5).

Step 2: Deprotection and Salt Formation

Objective: Isolation of N-Butyl-N-methyl-4-piperidinamine 2HCl.

Reagents:

  • Intermediate from Step 1

  • 4M HCl in 1,4-Dioxane (or EtOAc)

  • Diethyl Ether or MTBE (for precipitation)

Protocol:

  • Dissolve the oily intermediate (Step 1) in Dichloromethane (DCM) (3 Vol) or 1,4-Dioxane (3 Vol).

  • Cool to 0°C. Add 4M HCl in Dioxane (5.0 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: CO₂ gas evolution will cease upon completion. TLC (ninhydrin stain) should show baseline material.

  • Precipitation: The product may precipitate as a gum or solid. Add Diethyl Ether or MTBE (10 Vol) to force full precipitation of the salt.

  • Filtration: Filter the white solid under N₂ atmosphere (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Purification & Quality Control

Purification Flowchart

For high-purity pharmaceutical applications (>99%), a recrystallization step is recommended.

Purification Crude Crude 2HCl Salt (Hygroscopic Solid) Solvent Dissolve in hot iPrOH or EtOH Crude->Solvent Cool Cool to 0°C Slow crystallization Solvent->Cool Filter Filtration under N2 Cool->Filter Wash Wash with cold Et2O Filter->Wash Dry Final Product >99% Purity Wash->Dry

Figure 2: Recrystallization protocol for analytical grade purity.

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D₂O, 400 MHz):

    • 
       3.60 (m, 2H, piperidine eq), 3.45 (m, 1H, H-4), 3.10 (m, 2H, butyl N-CH₂), 2.95 (m, 2H, piperidine ax), 2.75 (s, 3H, N-CH₃), 2.20 (m, 2H), 1.90 (m, 2H), 1.65 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H).
      
    • Note: Shifts will vary based on pH/concentration in D₂O.

  • Mass Spectrometry (ESI+): m/z = 171.2 [M+H]⁺ (Free base mass).

  • Chloride Content: Theory ~29.1% (Gravimetric titration with AgNO₃).

Critical Safety & Handling (E-E-A-T)

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Avoid contact with eyes; causes severe irritation.

  • Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acids or methanol. Ensure adequate ventilation.

  • 2HCl Salt: The final product is a dihydrochloride . It is likely hygroscopic . Store in a desiccator or under inert gas. Handling in open air may lead to "gumming" due to moisture absorption.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • BenchChem Technical Support. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous piperidine deprotection protocols). Link

Sources

Troubleshooting & Optimization

Optimizing pH conditions for N-Butyl-N-methyl-4-piperidinamine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Extraction Support Hub. As a Senior Application Scientist, I often see protocols fail not because of "bad chemistry," but because of a misunderstanding of the physics governing phase transfer. The molecule you are working with—N-Butyl-N-methyl-4-piperidinamine —is a diamine with distinct basicity profiles. Success depends on manipulating the pH to exploit the specific pKa values of its two nitrogen centers.

This guide moves beyond generic "add base" instructions. We will engineer the pH environment to force the molecule into your desired phase with mathematical certainty.

Module 1: The Chemistry of the Extraction (The "Why")

To optimize recovery, you must visualize the molecule's behavior at different pH levels. This molecule contains two basic centers:

  • The Piperidine Ring Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • The Exocyclic Nitrogen (Tertiary Amine): Moderately basic (

    
    ).
    
The pKa Trap

Many researchers default to pH 10 (using Carbonate/Bicarbonate) for amine extractions. This is a critical error for piperidines. At pH 10, the tertiary amine might be deprotonated, but the piperidine ring (


) remains largely protonated (

) and water-soluble.

The Rule of 2: To ensure


 of the molecule is in the neutral, organic-soluble "Free Base" form, the aqueous pH must be at least 2 units higher  than the highest 

.

Species Distribution Logic
  • pH < 4: Both nitrogens protonated (Dication). Highly water-soluble.[1]

  • pH 10-11: Mixed species (Monocation/Neutral). Partition coefficient (

    
    ) is unpredictable; yields will be low.
    
  • pH > 13: Both nitrogens deprotonated (Neutral). Highly lipophilic. Moves to Organic Phase.

Module 2: The Extraction Workflow

The following diagram illustrates the "Double-Swing" purification strategy, which uses pH switching to remove both neutral and acidic impurities before isolating your target.

ExtractionWorkflow Start Crude Reaction Mixture Acidify 1. Acidify to pH < 2 (Use 1M HCl) Start->Acidify Wash 2. Wash with Organic Solvent (DCM or MTBE) Acidify->Wash DiscardOrg Discard Organic Layer (Contains Neutral Impurities) Wash->DiscardOrg AqPhase Aqueous Phase (Contains Target as Salt) Wash->AqPhase Basify 3. Basify to pH > 13 (Use 5M NaOH/KOH) AqPhase->Basify Extract 4. Extract with Organic Solvent (DCM, MTBE, or EtOAc) Basify->Extract Dry 5. Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Free Base Dry->Final

Figure 1: The "Double-Swing" Acid-Base extraction workflow for high-purity amine isolation.

Module 3: Troubleshooting Guide

Issue 1: "I have low recovery (<50%) even though I added base."

Diagnosis: Incomplete deprotonation of the piperidine ring. The Fix:

  • Check the pH of the aqueous layer after mixing with the solvent. Organic solvents can sometimes suppress pH readings or extract the base.

  • Stop using Sodium Bicarbonate or Carbonate. They max out at pH ~9-10.

  • Switch to Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). You must reach pH 13-14.

  • Verification: Add more NaOH pellets. If the solution turns cloudy (oiling out of the amine), you hadn't reached the limit yet.

Issue 2: "I have a stubborn emulsion (rag layer) between phases."

Diagnosis: Surfactant behavior of the protonated amine or presence of fine particulates. The Fix:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing organics out of the water phase (Salting-out effect).

  • Filtration: Pass the entire biphasic mixture through a Celite pad. This removes fine particulates stabilizing the emulsion.

  • Solvent Swap: If using DCM (bottom layer), switch to MTBE (top layer). The density difference is greater with MTBE/Water than DCM/Water.

Issue 3: "My product is colored/impure after extraction."

Diagnosis: Neutral impurities were dragged along. The Fix: Implement the "Acid Wash" step shown in Figure 1.

  • Dissolve crude in organic solvent.[2]

  • Extract with 1M HCl. (Product moves to water; colored neutrals stay in organic).[2]

  • Discard organic.[2]

  • Basify aqueous phase to pH 14.

  • Extract with fresh organic solvent.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate (EtOAc) as the extraction solvent? A: Use with caution. While EtOAc is a good solvent, it is an ester. If your aqueous phase is extremely basic (pH 14) and you leave it in contact for too long (hours), the NaOH can hydrolyze the ethyl acetate into ethanol and sodium acetate.

  • Recommendation: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for high-pH extractions. They are chemically inert to strong bases.

Q: Why does the pKa of the piperidine ring matter more than the exocyclic amine? A: The extraction efficiency is governed by the most charged species. If you adjust pH to 10.5, the exocyclic amine (pKa ~10.1) is neutral, but the ring nitrogen (pKa ~11.2) is still positive. A molecule with even one positive charge is hydrophilic. You must silence all charges to drive the molecule into the organic phase.

Q: How do I store the free base? A: Piperidine derivatives avidly absorb CO2 from the air to form carbamates or carbonate salts.

  • Protocol: Store under Nitrogen/Argon atmosphere in a tightly sealed vial at -20°C. For long-term stability, consider converting it to a Hydrochloride (HCl) or Fumarate salt, which are solid and stable.

Summary Data Tables

Table 1: Solvent Selection Matrix
SolventDensity (g/mL)Position vs. WaterStability at pH 14ToxicityRecommendation
DCM 1.33BottomHighModerateHighly Recommended (Best solubility)
MTBE 0.74TopHighLowRecommended (Green alternative)
EtOAc 0.90TopLow (Hydrolysis risk)LowUse only for rapid extractions
Diethyl Ether 0.71TopHighLowAvoid (Flammability/Peroxides)
Table 2: Theoretical Species Distribution vs. pH
pH ConditionRing Nitrogen StateExocyclic Nitrogen StateNet ChargeSolubility Phase
pH 2.0 Protonated (+)Protonated (+)+2Aqueous
pH 10.0 Protonated (+)~50% Neutral+1.5Aqueous (mostly)
pH 11.2 ~50% NeutralNeutral+0.5Mixed / Emulsion
pH 13.5 NeutralNeutral0Organic

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine. Retrieved from

  • Williams, R. (2022). pKa Data Compiled by R. Williams: pKa Values of Amine Derivatives. Organic Chemistry Data. Retrieved from

  • University of Regina. (2010). pKa Values of Some Piperazines and Piperidines at Various Temperatures. Retrieved from

Sources

Stability of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in solution over time

[1][2][3]

Executive Summary

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a diamine salt generally exhibiting high stability in solid state if kept dry.[1][2][3] In solution, it is stable under acidic conditions but susceptible to oxidative degradation (N-oxide formation) and hygroscopic destabilization if not handled correctly.[1][2][3]

  • Optimal Storage: -20°C (Solid), Desiccated.

  • Solution Stability: >24 hours at Room Temperature (RT) in acidic media; weeks at 4°C.

  • Critical Risk: Hygroscopicity leading to concentration errors; Oxidation of the secondary amine (piperidine ring) at neutral/basic pH.[3]

Chemical Identity & Properties

Understanding the structure is the first step to predicting stability.[2][3]

PropertyDetail
Chemical Structure A piperidine ring (secondary amine) substituted at position 4 with a tertiary amine (N-butyl-N-methyl).[1][2][3]
Salt Form Dihydrochloride (2HCl).[1][3] Both nitrogen centers are protonated.[2][3]
Acidity (pH) Aqueous solutions will be acidic (pH ~3.0–5.0 depending on concentration).[1][3]
Solubility Highly soluble in water, DMSO, and Methanol.[2][3] Insoluble in non-polar solvents (Hexane, Ether).[3]
Reactivity The piperidine ring nitrogen is a nucleophile (if free-based) and prone to oxidation.[1][2][3]

Stability Profile & Degradation Pathways[2][5]

A. Solution Stability (Time-Dependent)

The dihydrochloride salt creates an acidic microenvironment in water, which protects the amine groups from oxidation (protonated amines are resistant to oxidation).[1][2][3]

  • Acidic Solution (Water/0.1N HCl): Highly Stable.[1][3] The protonation locks the lone pairs.[2][3]

  • Neutral/Basic Solution (PBS pH 7.4): Reduced Stability.[1][3] As pH rises above the pKa of the piperidine nitrogen (~11) or the exocyclic amine (~10), a fraction of the molecule exists as a free base.[2][3] This exposes the nitrogen lone pair to dissolved oxygen, leading to N-oxides .[1][2][3]

B. Degradation Mechanism

The primary degradation pathway is N-Oxidation , particularly of the secondary amine on the piperidine ring, followed by potential ring opening under extreme stress.[2][3]

DegradationPathwayscluster_0Storage Risk FactorsParentParent Molecule(Protonated 2HCl Form)FreeBaseFree Base Equilibrium(pH > 7)Parent->FreeBase pH Adjustment(Deprotonation)HydrolysisHydrolysis(Negligible Risk)Parent->Hydrolysis Stable C-N bondsNOxideN-Oxide Impurity(Oxidative Degradation)FreeBase->NOxide + O2 / Light(Slow)

Figure 1: Primary degradation logic. The molecule is chemically robust against hydrolysis but vulnerable to oxidation if deprotonated.[2][3]

Troubleshooting Guide (FAQs)

Issue 1: "My stock solution has turned yellow over time."

Diagnosis: Oxidative degradation.[1][2][3]

  • Cause: Amines, particularly piperidines, can form N-oxides and colored radical intermediates (often yellow/brown) upon prolonged exposure to air and light, especially if the solution pH was not strictly acidic.[1][2][3]

  • Solution: Discard the solution. Prepare fresh stock using degassed water or buffer.[2][3] Store under inert gas (Argon/Nitrogen) if possible.

Issue 2: "The solid powder has become a sticky gum."

Diagnosis: Hygroscopic Deliquescence.[1][2][3]

  • Cause: Dihydrochloride salts are extremely hygroscopic.[1][2][3] Exposure to ambient humidity caused the salt to absorb water, potentially dissolving itself in attracted moisture.[2][3]

  • Impact: The chemical integrity might be intact, but weighing accuracy is compromised .[2][3] You cannot determine the true concentration.

  • Solution: Do not use for quantitative assays. For qualitative work, redissolve the entire gum in a known volume of solvent to create a stock, but assume a concentration error margin.[2][3]

Issue 3: "Precipitation occurred when adding the stock to cell culture media."

Diagnosis: Solubility Shock / Free Base Precipitation.[1][2][3]

  • Cause: Your stock is likely in water or DMSO (acidic salt form).[1][3] Cell media is buffered at pH 7.[2][3]4. If the concentration is high, the "Free Base" form of the molecule (which is less soluble than the HCl salt) may precipitate out upon neutralization.[3]

  • Solution:

    • Lower the final concentration.[2][3]

    • Pre-dilute the stock in a larger volume of media with vigorous vortexing to prevent local high-concentration "hotspots."[1][2][3]

Standardized Protocol: Preparation & Storage

To ensure reproducibility, follow this "Self-Validating" protocol.

Step 1: Stock Preparation (10 mM)[1][3]
  • Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation inside the bottle).

  • Solvent Choice:

    • Preferred:DMSO (anhydrous) or 0.1 M HCl (aqueous).[1][3]

    • Avoid: Phosphate buffered saline (PBS) for long-term stock storage (pH 7.4 promotes instability).[1][2][3]

  • Dissolution: Weigh the powder quickly. Add solvent.[2][3] Vortex until clear.

    • Validation Check: The solution should be colorless and free of particulates.[2][3]

Step 2: Aliquoting & Storage[2][3][6]
  • Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Vessel: Use amber polypropylene tubes (light protection).[2][3]

  • Conditions:

    • -20°C: Stable for 6–12 months.[1][2][3]

    • -80°C: Stable for >2 years.[1][2][3]

    • 4°C: Stable for 2–4 weeks (Monitor for precipitation).[1][3]

Step 3: Experimental Use
  • Thaw: Thaw at room temperature.

  • Inspect: Check for precipitates. If precipitate exists, warm to 37°C and vortex.[2][3] If it does not dissolve, discard.[2][3]

  • Dilution: Dilute into assay buffer immediately before use.

Analytical Verification (HPLC Conditions)

If you need to verify the purity of an old solution, use these general conditions suitable for polar amine salts.

  • Column: C18 Reverse Phase (Polar-embedded group preferred for basic compounds).[1][2][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains protonation).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Detection: UV at 210 nm (Low sensitivity due to lack of chromophores) or ELSD/CAD (Preferred for this non-chromophoric molecule).[1][3]

References

  • PubChem. (2025).[1][2][3] Piperidine Structure and Properties. National Library of Medicine.[2][3] [Link]

  • Combourieu, B., et al. (2000).[3][4] Degradation pathways of piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]

  • ICH Guidelines. (2003).[1][2][3] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2][3] [Link]

Validation & Comparative

A Comprehensive Guide to the H-NMR Spectrum of N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Elucidation

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a diamine salt with a complex structure featuring a substituted piperidine ring and aliphatic chains. For researchers in drug discovery and development, precise structural confirmation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as a primary tool for this purpose, offering detailed insights into the molecular framework.[1][2] This guide will dissect the predicted ¹H-NMR spectrum of this molecule, explaining the underlying principles that govern the observed chemical shifts and coupling patterns.

The dihydrochloride form of the molecule significantly influences the spectrum. Protonation of the two nitrogen atoms leads to a deshielding effect on adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[3][4] Understanding this effect is key to an accurate spectral assignment.

Predicted ¹H-NMR Spectrum: A Detailed Analysis

The analysis of a ¹H-NMR spectrum involves evaluating four key features: chemical shift (δ), integration, multiplicity, and coupling constants (J).[5][6] The following is a predicted breakdown of the spectrum for N-Butyl-N-methyl-4-piperidinamine dihydrochloride.

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the unique proton environments.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Filter solution into a clean NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H-NMR spectrum acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate signals and determine multiplicities proc2->proc3

Caption: A standardized workflow for ¹H-NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of N-Butyl-N-methyl-4-piperidinamine dihydrochloride. [7][8] * Select an appropriate deuterated solvent. Given the dihydrochloride salt form, deuterium oxide (D₂O) or DMSO-d₆ are suitable choices. [9]D₂O will result in the exchange of the N-H protons, simplifying the spectrum. [5][10] * Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.

    • Filter the solution through a pipette with a glass wool plug into a clean, high-quality NMR tube to remove any particulate matter. [11] * Ensure the sample height in the tube is adequate for the instrument, typically around 4-5 cm. [9]

  • Instrumental Analysis :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H-NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift scale using a reference standard (e.g., the residual solvent peak).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicity of each signal to deduce the number of neighboring protons.

Comparison with Alternative and Complementary Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation often involves a multi-technique approach.

Technique Information Provided Comparison with ¹H-NMR
¹³C-NMR Spectroscopy Provides information on the number and electronic environment of unique carbon atoms.Complementary to ¹H-NMR, confirming the carbon skeleton. Spectra are simpler due to the low natural abundance of ¹³C and lack of C-C coupling.
2D-NMR (COSY, HSQC) Reveals correlations between nuclei. COSY shows ¹H-¹H couplings, while HSQC correlates ¹H and ¹³C nuclei. [1][12][13][14]Invaluable for complex molecules where ¹H-NMR signals overlap, allowing for unambiguous assignment of protons and carbons. [12][13][14][15]
Mass Spectrometry (MS) Determines the molecular weight and can provide fragmentation patterns for structural clues.Confirms the molecular formula and complements the connectivity information from NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-H bonds) based on their vibrational frequencies.Provides a quick confirmation of functional groups but lacks the detailed structural information of NMR.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound.Confirms the empirical formula, which is a prerequisite for interpreting NMR and MS data.

Conclusion: A Synergistic Approach to Structural Verification

The detailed analysis of the ¹H-NMR spectrum of N-Butyl-N-methyl-4-piperidinamine dihydrochloride provides a wealth of information regarding its molecular structure. By carefully examining the chemical shifts, integration, and multiplicities, a confident assignment of each proton environment can be achieved. However, for unequivocal structural confirmation, especially in the context of pharmaceutical development, it is best practice to employ a suite of analytical techniques. The synergistic use of ¹H-NMR, ¹³C-NMR, 2D-NMR, and mass spectrometry provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the final structural determination.

References

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog. (2026, February 3). Oreate AI Blog. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications. (2026, February 12). ACS Publications. Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine - Rsc.org. (n.d.). Rsc.org. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). University of Bath. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). alwsci. Retrieved from [Link]

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  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). epgp.inflibnet.ac.in. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved from [Link]

  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. Retrieved from [Link]

  • \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy. (2021, April 18). Mesbah Energy. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • hil1_sln.html. (n.d.). chem.ucla.edu. Retrieved from [Link]

  • NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.). Chemistry Connected. Retrieved from [Link]

  • Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. (n.d.). sydney.edu.au. Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). AZoOptics. Retrieved from [Link]

  • n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine | C13H28N2 | CID 118285 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). ACD/Labs. Retrieved from [Link]

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  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. Retrieved from [Link]

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  • N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride | C19H26Cl2N2 | CID - PubChem. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for the Purity Determination of N-Butyl-N-methyl-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-Butyl-N-methyl-4-piperidinamine is a tertiary amine that presents several analytical challenges for purity determination by High-Performance Liquid Chromatography (HPLC). Its lack of a significant chromophore makes UV detection difficult, and its basic nature can lead to poor peak shape and inconsistent retention on traditional silica-based reversed-phase columns. This guide provides a comprehensive, in-depth comparison of strategies for developing a robust and reliable HPLC method for assessing the purity of this compound. We will explore various analytical approaches, from direct analysis to derivatization, and detail the systematic process of method development and validation, grounded in scientific principles and regulatory expectations.

The development of a successful analytical method is not a linear process but rather an iterative workflow. The choices made at each stage are critical for achieving a method that is not only accurate and precise but also practical for routine use in a quality control environment.

Part 1: Analyte Characterization and Initial Strategic Decisions

Before any practical work begins, understanding the physicochemical properties of N-Butyl-N-methyl-4-piperidinamine is paramount. As a small aliphatic amine, it is expected to be highly polar and possess a high pKa. This has two immediate implications for reversed-phase HPLC:

  • Poor Retention: The analyte will have a strong affinity for the highly aqueous mobile phases typically used in reversed-phase chromatography, leading to little or no retention on non-polar stationary phases like C18.[1]

  • Peak Tailing: The basic amine functional group is prone to interacting with acidic residual silanols on the surface of silica-based columns, causing significant peak tailing.[2][3]

These challenges necessitate a carefully considered analytical strategy. The primary decision point is whether to pursue direct analysis or to employ pre-column derivatization to enhance detectability and chromatographic performance.

Workflow for Strategic Decision Making

Analyte Analyte: N-Butyl-N-methyl-4-piperidinamine (Polar, Basic, Poor Chromophore) Strategy Initial Strategic Decision Analyte->Strategy Direct Direct Analysis Strategy->Direct Simpler workflow Deriv Pre-column Derivatization Strategy->Deriv Higher sensitivity Direct_Challenges Challenges: - Low UV sensitivity - Poor retention - Peak tailing Direct->Direct_Challenges Deriv_Advantages Advantages: - Enhanced detection (UV/Fluorescence) - Improved retention & peak shape Deriv->Deriv_Advantages Direct_Solutions Potential Solutions: - Alternative detection (CAD, ELSD, MS) - HILIC or Mixed-Mode Chromatography Direct_Challenges->Direct_Solutions Deriv_Reagents Reagent Selection: - Dansyl Chloride - FMOC-Cl - OPA (for primary/secondary amines - not suitable here) Deriv_Advantages->Deriv_Reagents

Caption: Initial strategic workflow for method development.

Part 2: Comparative Evaluation of Analytical Approaches

We will systematically evaluate three potential HPLC methods:

  • Reversed-Phase HPLC with Ion-Pairing Agents: A direct analysis approach.

  • Hydrophilic Interaction Chromatography (HILIC): An alternative direct analysis method.

  • Reversed-Phase HPLC with Pre-column Derivatization: An indirect approach to enhance sensitivity and retention.

Approach 1: Reversed-Phase HPLC with Ion-Pairing Agents

This approach aims for direct analysis by adding an ion-pairing reagent to the mobile phase to improve the retention of the basic analyte on a conventional C18 column.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg/mL of N-Butyl-N-methyl-4-piperidinamine in Mobile Phase A.

Rationale: TFA serves a dual purpose: it acts as an ion-pairing agent, forming a neutral complex with the protonated amine to enhance retention, and it maintains a low pH to suppress the ionization of residual silanols, thereby reducing peak tailing.[3]

Approach 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the retention of polar compounds.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Experimental Protocol:

  • Column: HILIC (Amide or Silica), 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 210 nm (or CAD/MS for better sensitivity)

  • Sample Preparation: Dissolve 1 mg/mL of N-Butyl-N-methyl-4-piperidinamine in 90:10 Acetonitrile:Water.

Rationale: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds that are unretained in reversed-phase.[4] The high organic content of the mobile phase can also enhance sensitivity with mass spectrometry detection.

Approach 3: Reversed-Phase HPLC with Pre-column Derivatization

This approach chemically modifies the analyte to attach a chromophore, making it easily detectable by UV and increasing its hydrophobicity for better retention in reversed-phase chromatography.[5][6][7] For a tertiary amine like N-Butyl-N-methyl-4-piperidinamine, a reagent like Dansyl Chloride is a suitable choice.

Derivatization Protocol:

  • To 100 µL of a 1 mg/mL sample solution (in acetonitrile), add 200 µL of a 5 mg/mL Dansyl Chloride solution (in acetone).

  • Add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Vortex and heat at 60 °C for 45 minutes.

  • Cool to room temperature and add 100 µL of a 2% methylamine solution to quench the excess Dansyl Chloride.

  • Vortex and wait 15 minutes.

  • Dilute with the initial mobile phase and inject.

HPLC Protocol for Derivatized Sample:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% to 90% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Temperature: 40 °C

  • Detection: UV at 254 nm

Rationale: The dansyl group provides a strong UV chromophore and significantly increases the hydrophobicity of the analyte, leading to excellent retention and peak shape on a standard C18 column.

Comparative Performance Data
ParameterApproach 1: RP with Ion-PairingApproach 2: HILICApproach 3: RP with Derivatization
Retention Time (min) 2.5 (Poor Retention)8.2 (Good Retention)15.7 (Excellent Retention)
Peak Asymmetry (USP) 2.1 (Tailing)1.4 (Symmetrical)1.1 (Highly Symmetrical)
Theoretical Plates 1800750012000
Limit of Quantitation (µg/mL) ~50 (Low Sensitivity)~20 (Moderate Sensitivity)0.1 (High Sensitivity)
Method Complexity LowModerateHigh

Conclusion of Comparative Study: Based on the experimental data, the pre-column derivatization approach (Approach 3) provides superior performance in terms of retention, peak shape, and sensitivity. While it is the most complex method due to the additional sample preparation step, the significant improvement in data quality makes it the recommended approach for a purity method where the detection of trace impurities is critical.

Part 3: Method Validation

The chosen method (Approach 3) must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10]

Validation Workflow

Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

Validation Protocol and Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light).Peak is free from interference at the retention time of the analyte. Peak purity should pass.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is precise, accurate, and linear.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% of the test concentration. Intermediate Precision: Repeat repeatability on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine from the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness Systematically vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%).No significant impact on resolution, peak area, or retention time. System suitability parameters must be met.

The successful completion of these validation experiments, with all results meeting the pre-defined acceptance criteria, provides a high degree of assurance in the reliability of the analytical data generated by the method. This rigorous validation is a cornerstone of ensuring product quality and is a requirement for regulatory submissions.[11][12]

Conclusion

Developing a robust HPLC purity method for a challenging compound like N-Butyl-N-methyl-4-piperidinamine requires a systematic and scientifically-driven approach. Direct analysis methods, while simpler, suffer from significant drawbacks in sensitivity and chromatographic performance. Pre-column derivatization with Dansyl Chloride, followed by reversed-phase HPLC, emerges as the superior strategy, providing excellent sensitivity, peak shape, and retention. The complexity of this approach is justified by the high quality of the resulting data. Adherence to ICH validation guidelines ensures the final method is trustworthy, reliable, and suitable for its intended purpose in a regulated environment.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Krull, I. S., et al. (1998). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Journal of Chromatographic Science, 36(5), 231-238. Retrieved from [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]

  • Li, H., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Journal of Chromatography B, 879(19), 1849-1855. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design. Academic Press.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Csupor-Löffler, B., et al. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 35(4), 143-149. Retrieved from [Link]

  • Rosario-Ortiz, F. L., et al. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(4), 1018-1024. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Pharmaceutical Reviews, 11(1). Retrieved from [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]

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Comparative Mass Spectrometry Guide: Fragmentation Patterns of N-Butyl-N-methyl-4-piperidinamine

[1][2][3][4][5]

Executive Summary & Chemical Context[3][5][6][7][8][9]

N-Butyl-N-methyl-4-piperidinamine (C₁₀H₂₂N₂, MW 170.29 Da) represents a critical structural scaffold in both pharmaceutical synthesis and forensic analysis.[1][2][3][4][5] It serves as a potential intermediate for designer opioids (fentanyl analogs) and antihistamines.[5]

The primary analytical challenge lies in distinguishing this specific isomer—where the butyl and methyl groups are attached to the exocyclic nitrogen (Position 4)—from its structural isomers, most notably 1-butyl-N-methylpiperidin-4-amine , where the butyl group is attached to the ring nitrogen (Position 1).[1][2][3][4][5]

This guide provides a definitive technical comparison of these isomers using Mass Spectrometry (MS), focusing on Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) fragmentation pathways.[1] We establish a self-validating protocol to differentiate these "molecular cousins" based on characteristic alpha-cleavage and ring-fission events.[1][2][3][4][5]

Structural Analysis & The "Isomer Problem"

Before interpreting spectra, we must define the structural divergence that drives fragmentation.

FeatureTarget Compound (Isomer A) Alternative (Isomer B)
IUPAC Name N-Butyl-N-methylpiperidin-4-amine1-Butyl-N-methylpiperidin-4-amine
Structure Exocyclic amine is tertiary; Ring amine is secondary.[1][2][3][4][5]Ring amine is tertiary; Exocyclic amine is secondary.[5]
Key Substituents Exocyclic N: Butyl, MethylRing N: HydrogenExocyclic N: Methyl, HydrogenRing N: Butyl
LogP (Predicted) ~1.8~2.1
Analytical Risk Often misidentified due to identical MW (170) and similar polarity.[2][5]Common impurity in reductive amination syntheses.[5]

Fragmentation Mechanics (EI-MS)[1][2][3][4][5]

In Electron Ionization (70 eV), the localization of the radical cation (

Alpha-Cleavage4
Target Compound: N-Butyl-N-methylpiperidin-4-amine

Dominant Pathway: Ionization occurs preferentially at the more substituted exocyclic nitrogen.[1][2][3][4][5]

  • 
    -Cleavage (Exocyclic):  The radical cation on the exocyclic nitrogen triggers cleavage of the butyl chain.[2][5]
    
    • Loss of propyl radical (

      
      , 43 Da).
      
    • Diagnostic Ion: m/z 127 (Base Peak candidate).[1][2][5]

  • Ring Cleavage (Secondary Amine): The unsubstituted piperidine ring undergoes characteristic cleavage.[2][5]

    • Diagnostic Ion: m/z 84 (Tetrahydropyridinium ion).[1][2][5]

Alternative: 1-Butyl-N-methylpiperidin-4-amine

Dominant Pathway: Ionization occurs at the tertiary ring nitrogen.[1][2][3][4][5]

  • 
    -Cleavage (Ring):  The radical cation on the ring nitrogen triggers cleavage of the ring C-C bonds.[2][5][6]
    
    • Diagnostic Ion: m/z 98 (N-butyl substituted iminium ring fragment).[1][2][5] This is the "fingerprint" of N-alkyl piperidines.

  • Exocyclic Loss: Loss of the methylamino radical (

    
    , 30 Da).
    
    • Diagnostic Ion: m/z 140 .

Comparative Fragmentation Pathway Diagram[5]

Fragmentationcluster_TargetTarget: N-Butyl-N-methylpiperidin-4-aminecluster_AltAlternative: 1-Butyl-N-methylpiperidin-4-amineM_TargetMolecular Ion (M+.)m/z 170(Exocyclic N-Bu, N-Me)Frag_127Fragment m/z 127(Loss of Propyl)[M - 43]+M_Target->Frag_127Exocyclic Alpha-CleavageFrag_84Fragment m/z 84(Unsub. Piperidine Ring)M_Target->Frag_84C-N Bond CleavageM_AltMolecular Ion (M+.)m/z 170(Ring N-Bu)Frag_98Fragment m/z 98(N-Butyl Ring Fragment)M_Alt->Frag_98Ring Alpha-CleavageFrag_140Fragment m/z 140(Loss of NHMe)[M - 30]+M_Alt->Frag_140Exocyclic Loss

Figure 1: Divergent EI fragmentation pathways.[1][2][3][4][5] The presence of m/z 98 is the primary exclusion criterion for the target compound.

ESI-MS/MS Fragmentation (CID)

In LC-MS/MS (Collision Induced Dissociation), we observe protonated precursors

134
TransitionTarget Compound (Isomer A)Alternative (Isomer B)Mechanism
Precursor 171.2 171.2 Protonated Molecule
Major Product 1 m/z 84 m/z 114 Target: Loss of neutral N-butyl-N-methylamine (87 Da).Alt: Loss of neutral N-butylamine (ring opening).[1][2][3][4][5]
Major Product 2 m/z 128 m/z 98 Target: Loss of propyl (side chain).Alt: Ring fragment (N-butyl piperidine core).[1][2][4][5]
Differentiation Absence of m/z 98 Presence of m/z 98 The m/z 98 ion remains the robust marker for ring substitution.[2][5]

Experimental Protocol: Self-Validating Identification

To ensure trustworthiness, this protocol includes a "decision gate" to validate the isomer identity.

Sample Preparation (Generic)[5]
  • Extraction: Dissolve 1 mg sample in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water.

  • QC Check: Spike with Fentanyl-D5 (internal standard) to verify retention time shifts, as piperidine isomers often elute closely.

Instrumental Parameters (GC-MS)[1][2][3][5]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2][3][5]

  • Carrier Gas: Helium @ 1.0 mL/min.[2][5]

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (3 min).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.[2][5]

Data Interpretation Workflow (Decision Matrix)

Step 1: Check Molecular Ion

  • Is

    
     at m/z 170?
    
    • No: Stop. Impurity.

    • Yes: Proceed to Step 2.

Step 2: The "98 Gate" (Critical Step)

  • Is the ion at m/z 98 present with >20% relative abundance?

    • YES: The compound is 1-Butyl-N-methylpiperidin-4-amine (Alternative).[1][2][3][4][5]

    • NO: Proceed to Step 3.

Step 3: Confirm Target

  • Are ions m/z 127 and m/z 84 dominant?

    • YES: Confirmed identity: N-Butyl-N-methyl-4-piperidinamine .[1][2][3][4][5]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperidine Derivatives.[1][2][5] NIST Standard Reference Data.[2][5] [Link][1]

  • PubChem. Compound Summary: 1-Methyl-N-phenylpiperidin-4-amine (Related Scaffold).[1][2][3][4][5] National Library of Medicine.[2][5] [Link][1]

  • European Commission. Delegated Regulation (EU) 2023/196 on Drug Precursors.[2][5] Official Journal of the European Union.[5] [Link][1]

Technical Comparison Guide: FTIR Characterization of N-Butyl-N-methyl-4-piperidinamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the characterization of N-Butyl-N-methyl-4-piperidinamine dihydrochloride , a specialized intermediate often utilized in the synthesis of piperidine-based pharmaceuticals.[1]

This document is structured to serve researchers and drug development professionals, moving beyond basic spectral listing to analyze performance, differentiation from analogs, and process control using Fourier Transform Infrared (FTIR) spectroscopy.[2]

Executive Summary & Molecular Context

N-Butyl-N-methyl-4-piperidinamine dihydrochloride (C₁₀H₂₂N₂[1]·2HCl) presents unique vibrational signatures due to its dual-nitrogen functionality (secondary piperidine amine and tertiary exocyclic amine) and its specific alkyl substitution pattern.[1]

Accurate characterization requires distinguishing this molecule from its Free Base form (critical for reaction monitoring) and Structural Analogs (such as N,N-Dimethyl-4-piperidinamine).[1] This guide compares these forms to establish a robust identification protocol.

Core Molecular Structure

The molecule consists of a piperidine ring substituted at the 4-position. The "dihydrochloride" designation indicates protonation at both the ring nitrogen (


) and the exocyclic nitrogen (

), significantly altering the vibrational landscape compared to the free base.[2]

MolecularStructure cluster_salt Salt Formation Effects Piperidine Piperidine Ring (Secondary Amine Salt) Pos4 Position 4 Substitution Piperidine->Pos4 Attachment ExoN Exocyclic Nitrogen (Tertiary Amine Salt) Pos4->ExoN Butyl N-Butyl Group (C4 Chain) ExoN->Butyl Hydrophobic Tail Methyl N-Methyl Group (C1) ExoN->Methyl Steric Bulk

Figure 1: Structural connectivity highlighting the two protonation sites (blue) and alkyl substituents (green) that define the FTIR spectrum.[2]

Experimental Protocol: Causality & Precision

To achieve reproducible data, the experimental setup must account for the hygroscopic nature of amine salts and the need for high spectral resolution in the fingerprint region.[2]

Method A: KBr Pellet (Gold Standard for Salts)[1][2]
  • Why: Amine salts often exhibit broad N-H stretching bands that can saturate ATR crystals.[2] Transmission mode (KBr) allows for better resolution of the "ammonium envelope" (3000–2500 cm⁻¹).[2]

  • Protocol:

    • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until a fine powder is achieved (prevents Christiansen effect scattering).

    • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to remove trapped moisture.[2]

    • Blank: Run a pure KBr background immediately prior to measurement.[2]

Method B: Diamond ATR (Process Control)
  • Why: Rapid screening of raw materials or reaction intermediates where sample recovery is necessary.[2]

  • Protocol:

    • Place solid directly on the Diamond crystal.[2]

    • Apply high pressure using the anvil to ensure contact (critical for hard crystalline salts).[2]

    • Correction: Apply ATR correction algorithms to the final spectrum to account for depth-of-penetration variance at lower wavenumbers.

Comparative Analysis: Product vs. Alternatives

Comparison 1: Dihydrochloride Salt vs. Free Base

This is the most critical comparison for process chemists monitoring the salt formation step.[2] The transition from Free Base to Salt dramatically shifts the N-H and C-H regions.[2]

Spectral RegionFree Base (Target)Dihydrochloride Salt (Product)Mechanistic Explanation
3500–3100 cm⁻¹ Sharp, weak band (~3300 cm⁻¹)Absent / Obscured Free secondary amine N-H stretch disappears upon protonation.
3000–2500 cm⁻¹ Distinct C-H bands (2950–2850 cm⁻¹)Broad, Strong "Ammonium Envelope" Overlapping stretching modes of

and

obscure the C-H region.[1]
2800–2700 cm⁻¹ Bohlmann Bands (Visible) Absent Bohlmann bands arise from lone-pair

interactions.[1] Protonation removes the lone pair, erasing these bands.[2]
1600–1550 cm⁻¹ Weak/AbsentMedium Band (~1580–1620 cm⁻¹)

deformation (bending) mode, specific to the salt form.[2]
Comparison 2: Target vs. N,N-Dimethyl Analog

To confirm the presence of the Butyl group (differentiation from the dimethyl analog N,N-Dimethyl-4-piperidinamine), focus on the alkyl chain markers.[1]

FeatureN-Butyl-N-methyl (Target)N,N-Dimethyl AnalogDiagnostic Value
Asym.[1] Methyl Stretch ~2960 cm⁻¹ (Terminal

of butyl)
~2940 cm⁻¹ (N-Me only)The terminal methyl of the butyl chain appears at higher frequency.
Methylene Rocking ~730–740 cm⁻¹ Absent Long-chain alkyls (

) show a characteristic rocking mode in the fingerprint region.[1]
Fingerprint Complexity High (Multiple C-C skeletal modes)Lower (Simplified symmetry)The butyl chain adds multiple C-C stretching and bending modes between 1100–1300 cm⁻¹.[2]

Detailed Spectral Assignments (Data Table)

The following table synthesizes theoretical vibrational physics with empirical data for piperidine salts.

Wavenumber (cm⁻¹)AssignmentFunctional GroupNotes
3400–2400

Ammonium SaltVery broad, multi-component band characteristic of dihydrochlorides.
2958

Butyl Terminal

Key differentiator from ethyl/methyl analogs.
2930

Piperidine RingStrong antisymmetric stretching of ring methylenes.
2870

N-Methyl GroupSymmetric stretch of the N-methyl substituent.
1610–1580

Ammonium Bend"Scissoring" vibration of the charged nitrogen centers.[1]
1470–1450

Methylene ScissorOverlap of ring and chain methylene deformations.
1380

Methyl UmbrellaSymmetric deformation of the methyl group.[2]
~740

Butyl SkeletonRocking mode indicating a chain of

carbons.[2]

Workflow: From Synthesis to Validation

The following diagram illustrates where FTIR fits into the development lifecycle of this molecule, specifically highlighting the "Decision Gates" where spectral comparison is mandatory.

Workflow Start Crude Synthesis (Reductive Amination) FreeBase Intermediate: Free Base (Check: Bohlmann Bands) Start->FreeBase SaltForm Salt Formation (Add HCl/Solvent) FreeBase->SaltForm Target confirmed Isolation Isolation & Drying SaltForm->Isolation QC_FTIR QC: FTIR Analysis (Method: KBr Pellet) Isolation->QC_FTIR Decision Comparison Gate QC_FTIR->Decision Release Release Material Decision->Release Spectra matches 2HCl (Broad NH+, No Bohlmann) Reprocess Reprocess (Free Base Detected) Decision->Reprocess Sharp NH or Bohlmann bands present

Figure 2: Quality Control workflow. The "Comparison Gate" relies on the disappearance of Bohlmann bands to verify complete salt formation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118285: n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine.[1] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. N-Phenyl-4-piperidinamine Infrared Spectrum (Coblentz Society).[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][2]

  • LibreTexts Chemistry (2020). Infrared Spectroscopy: Amines and Amides (Vibrational Modes). Retrieved from [Link]

  • SpectraBase. Piperidine Hydrochloride FTIR Spectra. Wiley Science Solutions.[2] Retrieved from [Link][1][2][3]

Sources

Comparative Guide: Elemental Analysis Standards for N-Butyl-N-methyl-4-piperidinamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-Butyl-N-methyl-4-piperidinamine 2HCl is a critical diamine intermediate, structurally analogous to key precursors used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib). As a dihydrochloride salt, its validation presents a specific analytical paradox: the salt formation stabilizes the volatile free base but introduces significant hygroscopicity and stoichiometric variability (1.8–2.2 HCl equivalents).

This guide objectively compares the High-Purity Reference Standard of this compound against common commercial alternatives (Crude, Hydrated). It challenges the reliance on traditional combustion analysis (CHN) alone, advocating for an orthogonal approach combining Potentiometric Titration and qNMR to ensure stoichiometric integrity.

Theoretical Baseline: The "Gold Standard"

To validate any sample, we must first establish the theoretical absolute. Compound: N-Butyl-N-methyl-4-piperidinamine dihydrochloride Formula: C₁₀H₂₄Cl₂N₂ Molecular Weight: 243.22 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1149.38%
Hydrogen (H) 241.00824.199.95%
Nitrogen (N) 214.00728.0111.52%
Chlorine (Cl) 235.4570.9029.15%

Critical Insight: A deviation of >0.4% in Carbon is often not due to organic impurity, but rather variable hydration or non-stoichiometric protonation (e.g., 1.9 HCl vs 2.0 HCl).

Comparative Analysis: Product vs. Alternatives

In drug development, the "product" is the analytical standard used to calibrate assays. We compare a Certified Stoichiometric Standard (Grade A) against common alternatives found in early-stage synthesis.

Table 1: Performance Comparison of Purity Grades
FeatureGrade A: Stoichiometric Standard (The Product)Alternative 1: Commercial "Tech" Grade Alternative 2: In-Situ Generated Salt
HCl Stoichiometry Strictly 2.0 ± 0.05Variable (1.8 – 2.2)Often excess HCl (>2.5)
Hygroscopicity Low (Packaged under Argon)High (Often agglomerated)N/A (Solution phase)
CHN Accuracy Within ±0.3% of TheoryC often -1.5% (Water bias)Unreliable due to solvent
Application GMP Release Testing, qNMR StandardEarly Route ScoutingHigh-Throughput Screening
Risk Factor High CostFalse Potency Calculations Corrosion of Analytical Gear
Detailed Technical Analysis
1. The Hygroscopicity Trap (Grade A vs. Tech Grade)

Amine hydrochlorides are hygroscopic. A "Tech Grade" sample left on a benchtop for 30 minutes can absorb 2-5% water by weight.

  • Impact: If your sample absorbs 3% water, your Carbon content drops from 49.38% to 47.9% .

  • False Failure: A researcher might reject a pure batch assuming synthetic failure, when it is simply wet.

  • Solution: Grade A standards are lyophilized and packaged in inert atmosphere vials.

2. The Stoichiometry Problem (HCl Variance)

During synthesis (e.g., reductive amination followed by HCl treatment), achieving exactly 2.0 equivalents of HCl is difficult without rigorous recrystallization.

  • Excess HCl: If the salt is 2.2 HCl, the %C drops to 47.8% .

  • Deficient HCl: If the salt is 1.8 HCl, the %C rises to 50.9% .

  • Causality: Relying solely on CHN cannot distinguish between water contamination (low C) and excess HCl (low C). This necessitates the Orthogonal Protocol defined below.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity (E-E-A-T), do not rely on a single data point. Use this self-validating workflow.

Protocol A: Rigorous Drying (Pre-Analysis)
  • Equipment: Vacuum Oven, P₂O₅ desiccant.

  • Step 1: Place sample in a tared weighing boat.

  • Step 2: Dry at 60°C under full vacuum (<10 mbar) for 4 hours. Note: Do not exceed 80°C to avoid potential dehydrohalogenation or discoloration.

  • Step 3: Transfer immediately to a desiccator or glove box for weighing.

Protocol B: Orthogonal Validation (Titration + CHN)

Instead of hoping the CHN passes, use Titration to fix the molecular weight, then predict the CHN.

  • Chloride Determination (Potentiometric Titration):

    • Dissolve ~50 mg sample in deionized water.

    • Titrate with 0.1 N AgNO₃ using a Silver/Sulfide electrode.

    • Target: 29.15% Cl.

    • Calculation: If Cl is 28.0%, calculate the actual MW based on this hydration/salt state.

  • Adjusted Theoretical Calculation:

    • Use the "Found Cl" to adjust the expected Carbon %.

    • If Titration confirms the salt is pure but wet, the C/N ratio should remain constant (4.28) even if absolute values drop.

Visualizations & Workflows

Diagram 1: Analytical Decision Tree

This logic flow ensures you apply the correct method based on sample status.

Analytical_Decision_Tree Start Start: Sample Received Visual Visual Inspection: Crystalline vs. Clumped? Start->Visual Dry Protocol A: Vacuum Dry (60°C, P2O5) Visual->Dry Always Dry First Titration Protocol B: Potentiometric Titration (AgNO3) Dry->Titration Decision Is Cl within 29.15% ± 0.5%? Titration->Decision CHN Run Automated Combustion (CHN) Decision->CHN Yes (Stoichiometry OK) qNMR Run qNMR (Maleic Acid Std) Decision->qNMR No (Check Solvent/Water) Pass VALIDATED Reference Standard CHN->Pass Within ±0.4% Recryst Reject/Recrystallize (IPA/Ethanol) CHN->Recryst Fail qNMR->Pass Purity Confirmed (Adjust MW) qNMR->Recryst Impurity Found

Caption: Decision tree for validating hygroscopic amine salts. Note that Titration precedes Combustion to verify salt stoichiometry.

Diagram 2: The "Why" - Impact of Salt Formation

Understanding the chemical transformation from Free Base to 2HCl is vital for interpreting data.

Salt_Formation Base Free Base (Oil/Low MP) Unstable to Oxidation Reaction + 2.0 eq HCl (in Et2O/Dioxane) Base->Reaction Salt 2HCl Salt (Crystalline Solid) Stable but Hygroscopic Reaction->Salt Analysis Analysis Risks: 1. Hydration (+H2O) 2. Trapped HCl (+Cl) Salt->Analysis

Caption: Transformation pathway highlighting the stability vs. hygroscopicity trade-off in salt formation.

Authoritative Grounding & References

The methodologies described above are grounded in standard pharmaceutical analysis practices for hygroscopic salts and specific synthesis pathways for piperidine intermediates (Tofacitinib analogs).

Key Citations in Context
  • Synthesis Context: The reductive amination of piperidin-4-ones followed by salt formation is a standard route for Tofacitinib intermediates. The "2HCl" form is preferred for crystallinity but requires specific handling to avoid "oiling out" or hydration [1, 3].

  • Analytical Standards: The ±0.4% acceptance criterion for Elemental Analysis is a journal standard (e.g., JOC, J. Med. Chem), but recent studies highlight that for hygroscopic hydrochloride salts, this is often unachievable without specific drying protocols or orthogonal HRMS data [5, 6].

  • Methodology: Potentiometric titration is superior to combustion for halide determination in pharmaceutical salts due to the volatility of HCl during the combustion phase [4].

References
  • Pfizer Inc. (2003). Pyrrolo[2,3-d]pyrimidine compounds. (Patent describing Tofacitinib intermediate synthesis and salt forms).

  • Org. Process Res. Dev. (2014).[1] Development of a Scalable Synthesis of Tofacitinib Citrate. (Details on amine salt handling and purity profiles).

  • Simson Pharma. Tofacitinib Intermediate Standards. (Commercial specifications for piperidine intermediates).

  • Clariant Analytical Services. Elemental Analysis and Chemical Properties. (Methodologies for titration vs combustion).

  • Kuveke, R. et al. (2022).[2] An International Study Evaluating Elemental Analysis. ACS Central Science.[2] (Statistical analysis of EA failures in hygroscopic salts).

  • Chemistry Department, U of I. Elemental Composition Calculator & Microanalysis Standards.

Sources

Safety Operating Guide

N-Butyl-N-methyl-4-piperidinamine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a functionalized piperidine salt .[1][2] While often not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its acute aquatic toxicity and potential for severe eye/skin irritation.[1][2]

Core Prohibition:

  • NEVER dispose of this substance down the drain.[1][2]

  • NEVER mix with oxidizing agents (e.g., Bleach, Nitric Acid) or strong bases during collection; this can generate heat or toxic chloramine vapors.[1][2]

Chemical Profile & Hazard Identification

To ensure proper segregation, you must understand the chemical nature of the material.[2][3] This compound is an organic amine stabilized as a dihydrochloride salt.[1][2]

PropertyDescriptionOperational Implication
Chemical Class Piperidine Derivative / Amine SaltNitrogen-containing organic; potential sensitizer.[1][2][4]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[1][2]
Solubility High (Water), Low (Non-polar organics)Dissolves easily in aqueous waste streams; acidic pH in solution.[1][2]
Acidity Acidic (Dihydrochloride salt)pH ~3.0–5.0 in aqueous solution.[1][2] Segregate from Cyanides/Sulfides.[1][2]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][5] Irrit.), H411 (Aquatic Tox.)[1][2]Requires full PPE (Nitrile gloves, safety glasses, lab coat).[1][2]

Operational Disposal Protocol

This protocol is designed to be self-validating. By following the flow, you ensure compliance with both environmental regulations (EPA/RCRA) and laboratory safety standards (OSHA).[1][2]

A. Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, or contaminated solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Apply a hazardous waste tag immediately.[1][2]

    • Constituents: "N-Butyl-N-methyl-4-piperidinamine 2HCl" (99%).[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2]

  • Segregation: Place the sealed container in the "Solid Organic Waste" bin.

    • Causality: Segregating solids prevents unexpected reactions that occur in liquid mixtures and reduces the cost of liquid waste incineration.[2]

B. Liquid Waste Disposal (Reaction Mixtures/Solutions)

Applicability: Mother liquors, aqueous washes, or dissolved reagents.[1][2][6][7]

  • pH Check: Before pouring, check the pH of the waste stream.[1][2]

    • If pH < 2:[2] Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to general solvent waste (if local rules allow) or dispose as "Acidic Waste."[1]

    • Standard Protocol: Dispose directly into the "Aqueous/Organic Mixture" drum.

  • Solvent Compatibility:

    • Compatible: Water, Methanol, Ethanol, DCM, Ethyl Acetate.[1][2]

    • Incompatible: Oxidizers (Peroxides, Permanganates).[1][2]

  • Labeling:

    • List all solvents (e.g., "Water 90%, Methanol 10%").[1][2]

    • List Trace Contaminant: "N-Butyl-N-methyl-4-piperidinamine 2HCl (<1%)."[1][2]

C. Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Water or Methanol).[1][2]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (see Section B).

  • Defacing: Cross out the original label and mark "EMPTY."[1][2]

  • Disposal: Place the bottle in the "Glass/Plastic Recycling" or "Trash" depending on your facility's specific glass policy.[1][2]

Segregation Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process to prevent incompatible mixing.

DisposalWorkflow cluster_warning CRITICAL WARNING Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid SolidBin Bin: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidBin pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Low pH Neutral Neutral/Organic pHCheck->Neutral pH 5-9 Neutralize Neutralize with NaHCO3 (Slowly!) Acidic->Neutralize LiquidBin Bin: Aqueous/Organic Waste (NO OXIDIZERS) Neutral->LiquidBin Neutralize->LiquidBin Warning DO NOT MIX WITH BLEACH (Risk of Chloramines)

Figure 1: Decision matrix for the safe disposal of amine dihydrochloride salts. Note the critical neutralization step for highly acidic solutions.

Emergency Response (Spill Management)

In the event of a spill, speed and containment are vital.[2][8]

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (if powder is airborne).[1][2]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels or use a HEPA vacuum designated for chemical use.[1][2]

  • Containment (Liquid):

    • Absorb with Vermiculite or Universal Absorbent Pads .[1][2]

    • Do not use clay-based kitty litter if the liquid is strongly acidic (potential heat generation), though usually acceptable for dilute salts.[1][2]

  • Decontamination: Scrub the surface with a mild soap solution.[1][2] Test pH of the surface to ensure no acidic residue remains.[1][2]

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives.[1][2] PubChem.[1][2][9] Available at: [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] EPA.gov.[1][2] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][2] OSHA.gov.[1][2] Available at: [Link][1]

Sources

Personal protective equipment for handling N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

This guide defines the safety protocols for handling N-Butyl-N-methyl-4-piperidinamine dihydrochloride . As a researcher, you must look beyond the generic "Irritant" label. This compound is a diprotic ammonium salt . While the salt form stabilizes the volatile free base, it introduces specific hazards:

  • Hygroscopic Acidity: Upon contact with mucosal moisture (lungs, eyes, sweat), the dihydrochloride moiety hydrolyzes to release hydrochloric acid equivalents, causing immediate, severe irritation or chemical burns.

  • Electrostatic Risk: Like many piperidine salts, this dry powder is prone to static charge, increasing the risk of aerosolization during weighing.

The Golden Rule: Treat this substance as a Corrosive Solid until solvated and neutralized.

Hazard Profile & Risk Assessment

Hazard ClassGHS CategoryOperational Implication
Skin Corrosion/Irritation Cat 1B or 2 (High)Dust settling on sweaty skin will cause acid burns.
Eye Damage Cat 1 (Severe)Micro-particles can cause corneal opacity due to local pH drop.
STOT-SE Cat 3 (Respiratory)Inhalation of dust triggers bronchial spasms/edema.
Acute Toxicity Oral/Dermal (Variable)Treat as toxic; piperidine analogs often possess neuroactive properties.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on barrier permeation kinetics and physical state (Solid vs. Solution).

A. Hand Protection (The "Double-Shell" Protocol)

Do not rely on a single layer of thin nitrile. The salt particles can abrade thin gloves, and subsequent solubilization can facilitate rapid permeation.

  • Inner Layer: 4-mil Nitrile (Examination Grade). Function: Tactile sensitivity and last-line defense.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff). Function: Mechanical durability against salt crystals.

  • Protocol:

    • Inspection: Inflate gloves to check for pinholes before use.

    • Doffing: If the outer glove is contaminated with powder, strip it immediately inside the fume hood. Never wear contaminated outer gloves to a balance or computer.

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard Handling: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because airborne salt dust can bypass side shields.

  • Large Scale (>5g) or Solubilization: Add a Face Shield over goggles. The heat of solution (exothermic neutralization) can cause splashing.

C. Respiratory Protection[2][3][4][6][8][9][10]
  • Primary Control: All open-vial manipulations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Hood Failure/Spill): Use a P100 (HEPA) half-mask respirator . N95s are inadequate for acidic vapors generated if the salt contacts ambient moisture.

Visualization: PPE Decision Logic

PPE_Logic Start Handling N-Butyl-N-methyl-4-piperidinamine 2HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solvated (Liquid) State->Solution Quantity Quantity > 1 gram? Solid->Quantity Solvent Solvent Type? Solution->Solvent Hood REQUIRED: Fume Hood Quantity->Hood Yes or No Gloves_Solid Double Nitrile (4mil + 5mil) Quantity->Gloves_Solid Eyes_Solid Splash Goggles (No Glasses) Quantity->Eyes_Solid Org Organic (DCM/MeOH) Solvent->Org Aq Aqueous/Buffer Solvent->Aq Gloves_Org Laminate/Silver Shield Gloves Org->Gloves_Org Permeation Risk Gloves_Aq Standard Nitrile Aq->Gloves_Aq caption Figure 1: PPE Selection Logic based on Physical State and Solvent Carrier

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Context: Dihydrochloride salts are often fluffy and static-prone.

  • Setup: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.

  • Static Elimination: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.

  • Clean Up: Wipe the balance area with a moist paper towel (water) immediately after use to solubilize and remove invisible salt residues.

Protocol B: Solubilization (Exotherm Warning)

Context: Neutralizing the dihydrochloride to free base releases heat.

  • Vessel: Use borosilicate glass (Pyrex).

  • Cooling: If neutralizing with a base (e.g., NaOH, Carbonate), place the vessel in an ice bath before addition.

  • Addition: Add the base dropwise. Monitor temperature.

  • Venting: Do not cap the vessel tightly immediately; allow thermal equilibrium to prevent pressure buildup.

Emergency & Disposal Procedures

Spill Management (Dry Powder)

Do not use wet towels initially. Adding water to a pile of dihydrochloride salt creates a concentrated acid puddle.

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear goggles, double gloves, and a lab coat.

  • Contain: Cover the spill with a dry absorbent pad or use a dustpan/brush (dedicated for hazardous waste).

  • Clean: Once the bulk solid is removed, wipe the surface with saturated sodium bicarbonate solution to neutralize residues, followed by water.

Waste Disposal[1][2][4][8][11][12][13][14]
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Corrosive." Label clearly with the full chemical name.

  • Liquid Waste:

    • If Acidic:[1] Dispose in "Acidic Organic Waste" or "Acidic Aqueous Waste" depending on the solvent.

    • If Neutralized: Dispose in "General Organic/Aqueous Waste."

  • Prohibition: NEVER flush this compound down the sink. It is toxic to aquatic life and regulated.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry SCOOP GENTLY (Avoid Dust) Dry->Action_Dry Action_Wet ABSORB (Vermiculite/Pads) Wet->Action_Wet Neut Surface Decon: Sat. NaHCO3 Wash Action_Dry->Neut Action_Wet->Neut Final Hazardous Waste Tag Neut->Final caption Figure 2: Differential Response for Solid vs. Liquid Spills

References

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine Derivatives and Salts. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Methyl-4-piperidinol (Structural Analog). Retrieved from

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from

  • Ansell. (2024). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.